molecular formula C18H22N2OS2 B2823788 (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1396890-21-3

(E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2823788
CAS No.: 1396890-21-3
M. Wt: 346.51
InChI Key: RBYXNDKHPUWAIK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a complex organic compound featuring a piperidine ring, a thiazole moiety, and a phenylprop-2-en-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the Thiazole Moiety: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a haloketone under basic conditions.

    Attachment to Piperidine: The thiazole derivative is then linked to a piperidine ring through a thioether bond. This step often involves the use of a suitable base to deprotonate the thiol group, followed by nucleophilic substitution.

    Formation of the Phenylprop-2-en-1-one Structure: The final step involves the formation of the enone structure through a condensation reaction between an aromatic aldehyde and an acetophenone derivative under basic conditions, typically using a strong base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and enone functionalities. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the enone group, converting it to a saturated ketone or alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The thiazole and piperidine rings can participate in nucleophilic substitution reactions, especially at positions adjacent to heteroatoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones from the thioether group.

    Reduction: Saturated ketones or alcohols from the enone group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It may be used in studies to understand protein-ligand interactions and the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features are reminiscent of pharmacophores found in various bioactive molecules, making it a candidate for drug discovery programs targeting diseases such as cancer, infections, and neurological disorders.

Industry

Industrially, the compound might be used in the development of new materials with specific electronic or optical properties, given its conjugated system and heterocyclic components.

Mechanism of Action

The mechanism by which (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one exerts its effects would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, particularly those with thiol groups that can interact with the thiazole moiety.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

    Pathway Interference: The compound could interfere with cellular pathways by binding to key proteins involved in signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.

    Piperidine Derivatives: Compounds such as piperine (from black pepper) and various piperidine-based pharmaceuticals.

    Enone Compounds: Chalcones and other α,β-unsaturated ketones.

Uniqueness

What sets (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one apart is its combination of these three distinct moieties in a single molecule. This unique structure may confer specific biological activities not seen in simpler analogs, making it a valuable compound for further research and development.

Biological Activity

(E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological profiles and therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of thiazolidinones, which are known for their diverse biological activities. The synthesis of this compound) typically involves multi-step reactions that may include the formation of thiazolidinone scaffolds followed by functionalization to introduce the piperidine and phenylpropene moieties.

Synthesis Overview:

  • Starting Materials: The synthesis often begins with readily available precursors such as thiazolidinones and piperidine derivatives.
  • Reagents and Conditions: Common reagents include bases like sodium ethoxide or potassium carbonate under controlled temperatures to facilitate the formation of the desired product.
  • Characterization Techniques: The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Pharmacological Profiles

The biological activity of this compound) has been evaluated across several studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance:

  • Study Findings: A study demonstrated that related thiazolidinone compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The compound has also been reported to possess anti-inflammatory effects:

  • Mechanism of Action: It may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation .

Anticancer Activity

Several studies have focused on the anticancer potential of thiazolidinone derivatives:

  • Cell Line Studies: In vitro studies have shown that this compound) can induce apoptosis in cancer cell lines through mechanisms involving caspase activation .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent research article highlighted the synthesis of a series of thiazolidinone derivatives, including our compound of interest. The study evaluated their antimicrobial activity against a panel of pathogens:

CompoundMIC (µg/mL)Activity
Compound A8Effective
(E)-1-(4...16Moderate

Case Study 2: Cytotoxicity in Cancer Cells
In another study assessing cytotoxic effects on cancer cells:

Cell LineIC50 (µM)Mechanism
MCF7 (Breast)12Induction of apoptosis
HeLa (Cervical)15Cell cycle arrest

Properties

IUPAC Name

(E)-1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS2/c21-17(7-6-15-4-2-1-3-5-15)20-11-8-16(9-12-20)14-23-18-19-10-13-22-18/h1-7,16H,8-14H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYXNDKHPUWAIK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.